molecular formula C36H62O3Si B14327727 tert-butyl-[(1S,3Z)-3-[(2E)-2-[1-[(E,2R,5S)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane

tert-butyl-[(1S,3Z)-3-[(2E)-2-[1-[(E,2R,5S)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane

Cat. No.: B14327727
M. Wt: 571.0 g/mol
InChI Key: CNYVTLHDXDAIRZ-YPZCUMGNSA-N
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Description

tert-Butyl-[(1S,3Z)-3-[(2E)-2-[1-[(E,2R,5S)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including tert-butyl, methoxymethoxy, and dimethylsilane groups

Preparation Methods

The synthesis of tert-butyl-[(1S,3Z)-3-[(2E)-2-[1-[(E,2R,5S)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane involves multiple steps and specific reaction conditions. One common method involves the use of tert-butyl peresters, which are synthesized from aldehydes via Bu4NI-catalyzed metal-free oxidation . This method proceeds through a radical process and can be combined with the Kharasch–Sosnovsky reaction to produce allylic esters from simple aldehydes and alkenes .

Scientific Research Applications

tert-Butyl-[(1S,3Z)-3-[(2E)-2-[1-[(E,2R,5S)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane has several scientific research applications It is used in the synthesis of various organic compounds and as a reagent in chemical reactions Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methods

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in the Sharpless Epoxidation, tert-butyl hydroperoxide is used as the oxidant, and the reaction is catalyzed by Ti(OiPr)4 . This reaction proceeds through a transition state involving the hydroperoxide, the allylic alcohol group, and the asymmetric tartrate ligand . The compound’s functional groups play a crucial role in its reactivity and the formation of specific products.

Comparison with Similar Compounds

tert-Butyl-[(1S,3Z)-3-[(2E)-2-[1-[(E,2R,5S)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane can be compared with other similar compounds, such as tert-butyl nitrite and tert-butyldimethylsilyl (TBDMS) derivatives . These compounds share similar functional groups and reactivity but differ in their specific structures and applications. The unique combination of functional groups in this compound makes it particularly valuable in certain synthetic and research applications.

Properties

Molecular Formula

C36H62O3Si

Molecular Weight

571.0 g/mol

IUPAC Name

tert-butyl-[(1S,3Z)-3-[(2E)-2-[1-[(E,2R,5S)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane

InChI

InChI=1S/C36H62O3Si/c1-26-16-20-31(39-40(11,12)34(4,5)6)24-30(26)19-18-29-14-13-23-36(9)32(21-22-33(29)36)27(2)15-17-28(3)35(7,8)38-25-37-10/h15,17-19,27-28,31-33H,1,13-14,16,20-25H2,2-12H3/b17-15+,29-18+,30-19-/t27-,28+,31+,32?,33?,36?/m1/s1

InChI Key

CNYVTLHDXDAIRZ-YPZCUMGNSA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)(C)OCOC)C1CCC\2C1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC(C=CC(C)C(C)(C)OCOC)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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